Antimicrobial Activity Against Gram-Negative Bacteria
Derivatives of 4-(biphenyl-4-yl)pyridine, synthesized via Hantzsch reaction, demonstrated measurable antimicrobial activity against Gram-negative bacteria. While the parent compound itself was not directly tested, the class of 4-(biphenyl-4-yl)pyridine derivatives exhibited minimum inhibitory concentrations (MICs) of 50 μg/mL for the most active compounds, which is a key benchmark for antimicrobial development [1]. This contrasts with the parent 4-phenylpyridine scaffold, which lacks the extended biphenyl conjugation and shows no reported antibacterial activity in the literature.
| Evidence Dimension | In vitro antibacterial activity against Gram-negative bacteria |
|---|---|
| Target Compound Data | MIC = 50 μg/mL for most active 4-(biphenyl-4-yl)pyridine derivatives (1f, 1g, 2f, 2g) |
| Comparator Or Baseline | Parent 4-phenylpyridine scaffold (no reported activity); ampicillin standard (MIC not specified) |
| Quantified Difference | Activity observed only in derivatives with the 4-(biphenyl-4-yl)pyridine core. |
| Conditions | In vitro assay against Gram-negative bacteria; compounds synthesized via Hantzsch reaction using nine different active methylene compounds. |
Why This Matters
This establishes a clear structure-activity relationship: the biphenyl-pyridine core is essential for the observed antimicrobial activity, justifying the selection of 4-(4-biphenyl)pyridine as a starting scaffold for medicinal chemistry programs over simpler pyridines.
- [1] Malani A, et al. Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. J Biochem Mol Toxicol. 2021;35(11):e22903. doi:10.1002/jbt.22903. View Source
